molecular formula C12H26 B14539305 2,3,5,7-Tetramethyloctane CAS No. 62199-32-0

2,3,5,7-Tetramethyloctane

Cat. No.: B14539305
CAS No.: 62199-32-0
M. Wt: 170.33 g/mol
InChI Key: AIUMUUQTYGQPMV-UHFFFAOYSA-N
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Description

2,3,5,7-Tetramethyloctane is an organic compound belonging to the class of alkanes. It is a derivative of octane, characterized by the substitution of four methyl groups at the 2nd, 3rd, 5th, and 7th positions of the octane chain. This compound has the molecular formula C12H26 and a molecular weight of 170.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,7-Tetramethyloctane can be achieved through various organic synthesis techniques. One common method involves the alkylation of octane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), to facilitate the methylation process. The reaction is carried out at elevated temperatures to ensure complete substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound involves large-scale alkylation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures efficient production of the compound with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2,3,5,7-Tetramethyloctane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5,7-Tetramethyloctane has several applications in scientific research:

    Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

    Biology: Studied for its role as a volatile organic compound in plant and microbial metabolism.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized as a solvent and intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 2,3,5,7-Tetramethyloctane involves its interaction with molecular targets through hydrophobic interactions. The compound can penetrate lipid membranes, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the solubility and bioavailability of hydrophobic drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,7-Tetramethyloctane is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its symmetrical structure contributes to its stability and makes it an ideal reference compound in analytical chemistry .

Properties

CAS No.

62199-32-0

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,3,5,7-tetramethyloctane

InChI

InChI=1S/C12H26/c1-9(2)7-11(5)8-12(6)10(3)4/h9-12H,7-8H2,1-6H3

InChI Key

AIUMUUQTYGQPMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)CC(C)C(C)C

Origin of Product

United States

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